molecular formula C11H12N2O B185374 3-propylquinoxalin-2(1H)-one CAS No. 13297-36-4

3-propylquinoxalin-2(1H)-one

Cat. No. B185374
CAS RN: 13297-36-4
M. Wt: 188.23 g/mol
InChI Key: LNDVYFKYSASZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-propylquinoxalin-2(1H)-one is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is of particular interest due to its unique chemical structure and its ability to interact with biological systems in a variety of ways.

Mechanism of Action

The exact mechanism of action of 3-propylquinoxalin-2(1H)-one is not yet fully understood, but it is believed to interact with various cellular signaling pathways, including those involved in inflammation and oxidative stress. It may also act as a direct antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
Studies have shown that 3-propylquinoxalin-2(1H)-one has a variety of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting cell survival. It has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-propylquinoxalin-2(1H)-one in laboratory experiments is its high purity and low toxicity, which makes it a safe and reliable compound to work with. However, its limited solubility in water can make it difficult to use in certain applications, and its relatively high cost may limit its use in some research settings.

Future Directions

There are numerous potential future directions for research on 3-propylquinoxalin-2(1H)-one, including investigating its potential applications in drug development, material science, and agriculture. Some potential areas of focus for future research include:
1. Developing new synthesis methods for 3-propylquinoxalin-2(1H)-one that are more efficient and cost-effective.
2. Investigating the potential of 3-propylquinoxalin-2(1H)-one as an anti-cancer agent, and exploring its mechanisms of action in cancer cells.
3. Studying the potential of 3-propylquinoxalin-2(1H)-one as an anti-inflammatory agent, and investigating its effects on various inflammatory pathways.
4. Exploring the potential of 3-propylquinoxalin-2(1H)-one as a material for use in electronic devices, due to its unique chemical and physical properties.
5. Investigating the potential of 3-propylquinoxalin-2(1H)-one as a natural pesticide or herbicide, due to its ability to interact with biological systems.
Conclusion
In conclusion, 3-propylquinoxalin-2(1H)-one is a heterocyclic compound that has a wide range of potential applications in various fields, including medicine, agriculture, and material science. Its unique chemical structure and ability to interact with biological systems make it an exciting area of research, with numerous potential future directions for investigation.

Synthesis Methods

The most common method for synthesizing 3-propylquinoxalin-2(1H)-one involves the reaction of 2-aminobenzonitrile with 1-bromo-3-propanol in the presence of a suitable catalyst. This reaction yields the desired compound in good yields and with high purity.

Scientific Research Applications

3-propylquinoxalin-2(1H)-one has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in various fields. In medicine, this compound has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines in vitro.

properties

CAS RN

13297-36-4

Product Name

3-propylquinoxalin-2(1H)-one

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-propyl-1H-quinoxalin-2-one

InChI

InChI=1S/C11H12N2O/c1-2-5-10-11(14)13-9-7-4-3-6-8(9)12-10/h3-4,6-7H,2,5H2,1H3,(H,13,14)

InChI Key

LNDVYFKYSASZJQ-UHFFFAOYSA-N

SMILES

CCCC1=NC2=CC=CC=C2NC1=O

Canonical SMILES

CCCC1=NC2=CC=CC=C2NC1=O

Origin of Product

United States

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